Dibenzoylfuroxan

Description

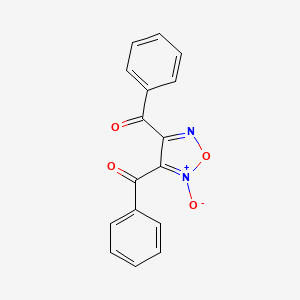

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRMTCOIIOWJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280830 | |

| Record name | Dibenzoylfuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-54-7 | |

| Record name | Dibenzoylfuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzoylfuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzoylfuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibenzoylfuroxan and Precursor Design

Traditional and Contemporary Synthetic Routes to Dibenzoylfuroxan

The formation of this compound can be achieved through several synthetic routes, with the oxidation of aryl methyl ketones being a historically significant method. More recent explorations have considered precursors such as benzoyl cyanide N-oxides and derivatives of oximino compounds, expanding the toolkit for synthesizing this furoxan.

Synthesis from Aryl Methyl Ketones via Nitric Acid Oxidation

A well-established method for preparing this compound involves the direct oxidation of aryl methyl ketones, specifically acetophenone, using nitric acid. researchgate.net This process smoothly converts the ketone into the corresponding diacylfuroxan. researchgate.net The reaction is typically conducted in a solution of acetic acid. researchgate.net

The efficiency of the nitric acid oxidation of aryl methyl ketones is significantly enhanced by the use of initiators. researchgate.net The addition of a small amount of sodium nitrite (B80452) has been shown to effectively initiate the reaction. researchgate.net Initiators are substances that, under mild conditions, can generate radical species, which then promote the desired chemical reaction. wikipedia.org In the context of polymerization, for instance, initiators like peroxides and aliphatic azo compounds are widely used to produce free radicals. britannica.com These initiators possess weak bonds that have low bond dissociation energies, facilitating the formation of radicals. wikipedia.org

Catalysts, on the other hand, can influence both the rate and selectivity of a reaction. numberanalytics.com For example, in the synthesis of 5-aroyl-1,2,4-oxadiazoles from aryl methyl ketones and amidoximes, iodine has been used as a metal-free catalyst to facilitate the tandem sp3 C–H oxidation and annulation. rsc.org Similarly, the oxidation of alcohols to aldehydes and ketones can be achieved using a catalytic pairing of a nitroxide and nitric acid, eliminating the need for additional reagents or metal catalysts. thieme.de

The reaction for the formation of this compound from aryl methyl ketones is believed to proceed through a mechanism involving nitrosation followed by oxidation. researchgate.net It is suggested that the nitrosation of the ketone occurs first, and this intermediate is then oxidized to form the final product. researchgate.net Evidence suggests that the corresponding nitromethyl ketone is likely not an intermediate in this specific pathway, as ω-nitroacetophenone yields this compound in lower amounts under the same conditions. researchgate.net The liquid-phase reaction of alkanes, cycloalkanes, and arylalkanes with nitric acid or nitrogen oxides can lead to nitro compounds, nitrites, and carbonyl derivatives through various oxidation and polynitration pathways. vdoc.pub

Role of Initiators and Catalysts in Oxidation Processes

Postulated Formation from Benzoyl Cyanide N-Oxide Precursors

The intermediary formation of benzoyl cyanide N-oxide has been postulated in the synthesis of 1,5-dibenzoylfuroxan from acetophenone. oup.com ω-Chloroisonitrosoacetophenone is considered a readily available precursor to benzoyl cyanide N-oxide. oup.com Nitrile oxides are valuable synthons in the construction of heterocyclic compounds through cycloaddition reactions. researchgate.net The thermolysis of diacylfuroxans, such as this compound, has been investigated as a potential source of acylformonitrile oxides. mathnet.ru However, under non-polar solvent conditions typically used for thermolysis, this compound is transformed into an acyloximinoacetonitrile oxide intermediate. mathnet.ru

Methods Utilizing Oximino Compound Derivations

The synthesis of furoxans can also be approached from oximino compounds. This compound itself can react with hydroxylamine (B1172632) in a ring transformation to yield a 4,5-dioximino-3-phenyl-1,2-oxazole. researchgate.net This highlights the reactivity of the furoxan ring and its potential for further derivatization. The synthesis of isoxazoles, which share a heterocyclic core, can be achieved through the reaction of aldehydes with primary nitro compounds, which may proceed through oximino ketone intermediates. researchgate.net

Investigation of Reaction Conditions and Optimisation Strategies

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize yield and selectivity while minimizing reaction time and the formation of byproducts. scielo.brchemistryviews.org This is particularly important in the synthesis of complex molecules where multiple reaction pathways may compete. numberanalytics.com

Strategies for optimization often involve the systematic variation of parameters such as temperature, solvent, and reactant concentrations. researchgate.net For instance, in the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile (B52724) provided the best balance between conversion and selectivity compared to other more commonly used solvents like dichloromethane (B109758) and benzene. scielo.br The reaction time was also significantly reduced from 20 hours to 4 hours without a notable decrease in conversion and selectivity. scielo.br

The choice of oxidant and its concentration is another key factor. In the aforementioned synthesis, silver(I) oxide at 0.5 equivalents was determined to be the most efficient oxidant among the tested silver(I) reagents. scielo.br High-throughput screening techniques coupled with rapid analysis methods like mass spectrometry can accelerate the discovery and optimization of reaction conditions. chemistryviews.org

The following table provides an example of how reaction conditions can be optimized for a generic chemical transformation, illustrating the principles that would be applied to the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 20 | 65 |

| 2 | Benzene | 80 | 12 | 72 |

| 3 | Acetonitrile | 82 | 4 | 85 |

| 4 | Toluene | 110 | 6 | 78 |

Table 1. Illustrative example of reaction condition optimization.

By systematically adjusting these parameters, an optimal set of conditions can be identified to improve the efficiency and outcome of the synthesis.

Interactive Data Table: Green Synthesis Approaches for Diacylfuroxans

| Green Chemistry Principle | Methodology | Key Features | Reference |

|---|---|---|---|

| Safer Solvents/Solvent-Free Conditions | Mechanochemical Synthesis (High-Speed Ball Milling) | Eliminates the need for traditional solvents. Uses Fe(NO₃)₃·9H₂O and P₂O₅. | researchgate.net |

| Design for Energy Efficiency | Microwave-Assisted Synthesis | Accelerated reaction times and enhanced energy efficiency due to efficient heating of polar intermediates. | mlsu.ac.inscribd.com |

| Atom Economy | Development of Catalytic and One-Pot Reactions | Aims to maximize the incorporation of reactants into the final product, minimizing waste. | mlsu.ac.inorganic-chemistry.orgorganic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of Dibenzoylfuroxan and Its Transformation Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including dibenzoylfuroxan and its transformation products. It provides detailed information about the chemical environment of individual atoms. acdlabs.com

Application of ¹H and ¹³C NMR for Structural Assignment

¹H and ¹³C NMR spectroscopy are fundamental in assigning the structure of this compound and its derivatives. The chemical shifts (δ) in the spectra indicate the electronic environment of the protons and carbon atoms, respectively. acdlabs.com For instance, in the ¹³C NMR spectrum of a this compound derivative, signals corresponding to carbonyl carbons, aromatic carbons, and other specific carbon environments can be clearly distinguished. oxinst.com

In the study of reaction products, such as the formation of 4,5-dioximino-3-phenyl-1,2-oxazole from this compound, ¹³C NMR is crucial for confirming the new structure. The presence of a specific number of signals (e.g., seven signals for the oxazole (B20620) derivative) can unambiguously differentiate it from the starting material or other potential isomers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Transformation Product This table is interactive. You can sort and filter the data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.99 | s | NH (amino group) |

| ¹H | 8.50 | d | Aromatic H |

| ¹H | 6.63 | d | Aromatic H |

| ¹H | 6.99-7.90 | m | Aromatic H (benzene rings) |

| ¹H | 3.83-3.90 & 4.07-4.17 | m | CH₂ (aliphatic groups) |

| ¹³C | 166 | s | C=O (carbonyl) |

| ¹³C | 120-145 | m | Aromatic C (alkene) |

| ¹³C | 60 | s | C-O (ether adjacent) |

Note: This data is representative of a transformation product and not this compound itself. The specific shifts and multiplicities will vary depending on the exact molecular structure. oxinst.commdpi.com

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While basic ¹H and ¹³C NMR provide primary structural information, advanced techniques are necessary for a deeper understanding of stereochemistry and conformation. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of atoms, which is critical for elucidating the three-dimensional structure of complex molecules. For rigid molecules, these advanced methods can help in assigning the relative configuration of substituents.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. nih.gov These two techniques are complementary, as some molecular vibrations may be active in one and not the other. spectroscopyonline.comedinst.com

For this compound, IR spectroscopy can be used to identify the characteristic stretching frequencies of the carbonyl groups (C=O) and the furoxan ring system. The presence of strong absorption bands in the typical carbonyl region (around 1650-1750 cm⁻¹) would be a key indicator. Raman spectroscopy, on the other hand, is particularly sensitive to non-polar bonds and can provide information about the symmetric vibrations of the molecule. sigmaaldrich.com

In the analysis of transformation products, changes in the vibrational spectra can confirm the chemical reaction. For example, the disappearance of the carbonyl band and the appearance of new bands corresponding to hydroxyl (O-H) or amine (N-H) groups would indicate the conversion of the benzoyl moieties. researchgate.net

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound and its Derivatives This table is interactive. You can sort and filter the data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| C=O (Benzoyl) | Stretching | 1650 - 1750 | IR (strong), Raman (weak) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | IR, Raman |

| C-N (Furoxan) | Stretching | 1000 - 1350 | IR |

| N-O (Furoxan) | Stretching | 1300 - 1600 | IR |

| O-H (Oxime) | Stretching | 3200 - 3600 | IR (broad) |

Mass Spectrometry for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. fiveable.me For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula (C₁₆H₁₀N₂O₄). nih.gov

The fragmentation pattern provides valuable structural information. In the case of this compound, common fragmentation pathways could involve the cleavage of the benzoyl groups or the opening of the furoxan ring. The analysis of these fragment ions helps in piecing together the molecular structure. cas.cnlibretexts.org

When studying transformation products, mass spectrometry can confirm the identity of the new compound by its molecular ion peak. For instance, the mass spectrum of 4,5-dioximino-3-phenyl-1,2-oxazole, a reaction product of this compound, showed a molecular ion at m/z = 205, confirming its structure. researchgate.net The fragmentation pattern of this product would be distinct from that of the starting material, providing further evidence of the transformation.

Table 3: Illustrative Mass Spectrometry Fragmentation Data This table is interactive. You can sort and filter the data.

| m/z Value | Interpretation | Potential Fragment |

|---|---|---|

| 294 | Molecular Ion [M]⁺ | C₁₆H₁₀N₂O₄⁺ |

| 105 | Loss of a benzoyl group | [C₇H₅O]⁺ |

Note: This data is illustrative for this compound. Actual fragmentation will depend on the ionization method and energy.

X-ray Crystallographic Analysis of this compound Derivatives

Elucidation of Molecular and Crystal Structures of Reaction Products

While obtaining suitable crystals of this compound itself might be challenging, the X-ray crystallographic analysis of its reaction products is well-documented. For example, the structure of 4,5-dioximino-3-phenyl-1,2-oxazole, formed from the reaction of this compound with hydroxylamine (B1172632), was unambiguously confirmed by X-ray diffraction analysis. researchgate.net This analysis revealed the precise arrangement of atoms in the molecule and how the molecules are packed in the crystal lattice, including details about intermolecular interactions like hydrogen bonding. researchgate.net

Such studies are crucial for understanding the reaction mechanisms and the stereochemical outcomes of the transformations of this compound. The structural data obtained from X-ray crystallography serves as the ultimate proof of the molecular structure of these novel compounds. researchgate.netmdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Characterisation of Intermolecular Interactions and Hydrogen Bonding Motifs

The crystal packing of furoxan derivatives is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role in defining the supramolecular architecture. While specific studies detailing the intermolecular interactions within crystalline this compound are not extensively documented in the available literature, analysis of its transformation products provides valuable insights into the types of bonding motifs that can be anticipated in related systems.

A notable example is the transformation of this compound upon reaction with hydroxylamine, which yields 4,5-dioximino-3-phenyl-1,2-oxazole. X-ray diffraction analysis of this product has revealed the presence of significant hydrogen bonding. researchgate.net In the solid state, molecules of this oxazole derivative are interconnected through a network of both linear and bifurcated hydrogen bonds, demonstrating the capacity of the functional groups to act as both hydrogen bond donors and acceptors. researchgate.net Such interactions are crucial in stabilizing the crystal lattice.

Furthermore, studies on the transformation of 3,4-diacylfuroxans, a class of compounds to which this compound belongs, into 3-acyl-4-acylaminofurazans have also highlighted the importance of hydrogen bonding. In the crystal structure of a resulting N-(4-acetyl-1,2,5-oxadiazol-3-yl)-2,2,2-trichloroacetamide, an intramolecular N-H···O hydrogen bond is observed, leading to the formation of a stable six-membered H-cycle. core.ac.uk This type of intramolecular interaction can significantly influence the conformation of the molecule. The packing of these molecules in the crystal is further directed by intermolecular contacts, including Cl···Cl and Cl···O interactions. core.ac.uk

The characterization of these interactions is often achieved through single-crystal X-ray diffraction, which provides precise information on bond lengths, angles, and the spatial arrangement of atoms. researchgate.netcore.ac.uk Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate and analyze the energies and geometries of these hydrogen bonds. researchgate.net

The following table summarizes the types of intermolecular interactions observed in the transformation products of this compound, which can serve as a model for understanding potential interactions in the parent compound.

| Interaction Type | Molecule/System | Description |

| Intermolecular Hydrogen Bonding | 4,5-dioximino-3-phenyl-1,2-oxazole | Molecules are connected via linear and bifurcated hydrogen bonds in the solid state. researchgate.net |

| Intramolecular Hydrogen Bonding | N-(4-acetyl-1,2,5-oxadiazol-3-yl)-2,2,2-trichloroacetamide | An N-H···O hydrogen bond results in a six-membered ring. core.ac.uk |

| Other Intermolecular Contacts | N-(4-acetyl-1,2,5-oxadiazol-3-yl)-2,2,2-trichloroacetamide | Shortened Cl···Cl and Cl···O contacts influence the crystal packing. core.ac.uk |

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. numberanalytics.comwikipedia.org Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability, which is of particular importance in the pharmaceutical and materials sciences. rsc.orglibretexts.org The study of polymorphism involves the preparation and characterization of different crystalline forms, which can be influenced by factors such as solvent of crystallization, temperature, and pressure. numberanalytics.com

Currently, there is a lack of specific research in the public domain focusing on the polymorphism of this compound. While the synthesis of this compound has been described, and it is known to be a stable crystalline solid, systematic studies to identify and characterize different polymorphic forms have not been reported in the reviewed literature.

The investigation of polymorphism typically involves a range of analytical techniques. X-ray powder diffraction (XRPD) is a primary tool for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern. Single-crystal X-ray diffraction provides a definitive structural determination of each polymorphic form, revealing differences in molecular packing and conformation. readthedocs.io Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to identify phase transitions between polymorphs and to determine their relative thermodynamic stabilities. wikipedia.org Spectroscopic methods like Infrared (IR) and Raman spectroscopy can also distinguish between polymorphs, as the different crystal environments will result in variations in the vibrational modes of the molecules. readthedocs.io

In the context of furoxan derivatives, structural variability is a known phenomenon. For instance, the reaction of this compound can lead to different products depending on the reaction conditions, and these products exhibit distinct crystal structures. researchgate.netcore.ac.uk For example, the transformation of this compound with hydroxylamine yields a specific crystalline product, 4,5-dioximino-3-phenyl-1,2-oxazole, for which crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC). researchgate.net The existence of different isomers, such as high-melting and low-melting isomers for the dioxime of 3,4-dibenzoylfuroxan, also points towards the potential for structural diversity in this class of compounds. researchgate.net

Although no specific polymorphs of this compound have been characterized, the principles of polymorphism suggest that different crystallization conditions could potentially lead to the discovery of new solid-state forms. Future research in this area would be valuable for a complete understanding of the solid-state chemistry of this compound.

The table below outlines the key analytical techniques used in the study of polymorphism and their application, which would be relevant for any future investigation into the solid-state forms of this compound.

| Analytical Technique | Information Obtained | Relevance to Polymorphism |

| X-Ray Powder Diffraction (XRPD) | Unique diffraction pattern for each crystalline form. | Identification and differentiation of polymorphs. |

| Single-Crystal X-Ray Diffraction | Precise 3D molecular and packing structure. | Definitive structural elucidation of each polymorph. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, crystallization, phase changes). | Determination of melting points and relative stability of polymorphs. |

| Infrared (IR) & Raman Spectroscopy | Vibrational spectra sensitive to molecular environment. | Differentiation of polymorphs based on spectral shifts. |

Reactivity and Mechanistic Investigations of Dibenzoylfuroxan

Ring Transformation Reactions of the Furoxan Moiety

The furoxan ring in dibenzoylfuroxan is susceptible to attack by various nucleophiles, leading to significant structural rearrangements and the formation of new heterocyclic systems.

The reaction of this compound with hydroxylamine (B1172632) results in a notable ring transformation, yielding 1,2-oxazole derivatives. Specifically, 3,4-dibenzoylfuroxan reacts with hydroxylamine to produce 4,5-dioximino-3-phenyl-1,2-oxazole. researchgate.net The structure of this product has been unequivocally confirmed through X-ray structure determination. researchgate.net

The formation of the 1,2-oxazole derivative from this compound and hydroxylamine proceeds through a multi-step mechanism. researchgate.net While computational studies have delved into the intricacies of similar amide-forming ligations involving hydroxylamines, the pathway for this compound is understood to follow a classical sequence. ic.ac.ukrsc.org

The proposed mechanism is initiated by the formation of a monoxime intermediate. researchgate.net This is followed by a nucleophilic attack of a second hydroxylamine molecule on one of the carbonyl groups. This attack facilitates the elimination of benzoylhydroxamic acid and, crucially, induces the opening of the furoxan ring. The resulting open-chain intermediate then undergoes a spontaneous intramolecular cyclisation to form the stable 1,2-oxazole ring system. researchgate.net

Table 1: Mechanistic Steps in the Reaction of this compound with Hydroxylamine

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Initial Oximation | One of the benzoyl groups reacts with hydroxylamine to form a monoxime. |

| 2 | Nucleophilic Attack | A second hydroxylamine molecule attacks the remaining carbonyl carbon. |

| 3 | Ring Opening | The nucleophilic attack triggers the cleavage of the N-O bond in the furoxan ring, accompanied by the elimination of benzoylhydroxamic acid. |

| 4 | Intramolecular Cyclisation | The resulting transient species undergoes cyclisation to form the final 4,5-dioximino-3-phenyl-1,2-oxazole product. researchgate.net |

The reaction pathway involves at least two key transient intermediates. researchgate.net The first is the monoxime, formed from the initial reaction of one of the carbonyl groups. The subsequent nucleophilic attack and ring-opening lead to a second, highly unstable open-chain intermediate which rapidly cyclizes. researchgate.net While the direct isolation and full characterization of these transient species are challenging due to their short lifetimes, their existence is inferred from the final product structure and established mechanistic principles of furoxan chemistry. researchgate.net The structure of the final, stable 1,2-oxazole product, however, has been thoroughly characterized using spectroscopic methods and X-ray crystallography. researchgate.net

Table 2: Spectroscopic Data for 4,5-dioximino-3-phenyl-1,2-oxazole

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H-NMR (500 MHz, d₆-DMSO) | δ = 7.53-7.61 ppm (m, 3H), 7.95 ppm (d, 2H) | researchgate.net |

| Mass Spectrometry | m/z 205 (M⁺) | researchgate.net |

| X-ray Crystallography | Confirmed molecular structure | researchgate.net |

The reactivity of this compound extends to other nitrogen-based nucleophiles, such as amines and hydrazine (B178648). researchgate.netwikipedia.org These reactions are significant for synthesizing various heterocyclic compounds. Hydrazine, being a bifunctional nucleophile, can participate in condensation reactions to form complex heterocyclic systems. wikipedia.org Observations on the reactivity of diacylfuroxans with hydrazine indicate that the furoxan ring can be cleaved and transformed, similar to the reaction with hydroxylamine. researchgate.net The specific products formed depend on the reaction conditions and the nature of the substituents on the furoxan ring. The enhanced nucleophilicity of hydrazine compared to simpler amines often leads to distinct reaction pathways. masterorganicchemistry.com

Reactions with Hydroxylamine Leading to 1,2-Oxazole Derivatives

Detailed Mechanistic Pathways: Nucleophilic Attack, Ring Opening, and Intramolecular Cyclisation

Cycloaddition Reactions and 1,3-Dipolar Character

Beyond its reactions with nucleophiles, this compound plays a significant role in cycloaddition chemistry due to its ability to generate reactive 1,3-dipolar species. chesci.comnumberanalytics.com

This compound is considered a "masked" equivalent of nitrile oxides. researchgate.netresearchgate.net This means it can serve as a stable precursor that generates highly reactive nitrile oxide intermediates under specific conditions, typically heating. researchgate.netresearchgate.net These in-situ generated nitrile oxides are valuable synthons in organic synthesis. beilstein-journals.org

Upon thermal activation, diacylfuroxans can decompose to release two types of nitrile oxides. researchgate.net This property allows this compound to be used in 1,3-dipolar cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to construct five-membered heterocyclic rings, namely isoxazoles and isoxazolines. researchgate.netresearchgate.net This strategy of using a stable precursor to generate a reactive intermediate circumvents the challenges associated with handling unstable nitrile oxides directly. The use of diacylfuroxans as masked nitrile oxide prodrugs has even been explored in medicinal chemistry contexts. researchgate.net

Reactions with Ethylenic and Acetylenic Dipolarophiles

This compound engages in 1,3-dipolar cycloaddition reactions with both ethylenic (containing C=C double bonds) and acetylenic (containing C≡C triple bonds) dipolarophiles. These reactions are a cornerstone of its chemistry, providing pathways to various five-membered heterocyclic systems.

The reaction of this compound with ethylenic and acetylenic dipolarophiles leads to the formation of isoxazolines and isoxazoles, respectively. oup.com Isoxazoles and their partially saturated counterparts, isoxazolines, are five-membered heterocyclic compounds that are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. nanobioletters.comijpcbs.com

The core of this transformation lies in the in-situ generation of nitrile oxides from the furoxan ring, which then undergo a [3+2] cycloaddition with the dipolarophile. nanobioletters.comijpcbs.com This process offers a versatile and efficient method for constructing these heterocyclic rings. numberanalytics.comfiveable.meresearchgate.net For instance, the reaction of this compound with terminal alkynes yields 3,5-disubstituted isoxazoles, while its reaction with alkenes produces the corresponding isoxazolines. oup.com

Various catalytic systems and reaction conditions have been developed to promote these cycloadditions, including the use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and metal-free conditions, which enhance the regioselectivity of the reaction. rsc.org

The table below summarizes the reaction of this compound with different dipolarophiles to yield isoxazoles and isoxazolines. oup.com

| Dipolarophile | Product | Yield (%) |

| Ethylenic Dipolarophiles | Isoxazolidines | Quantitative |

| Acetylenic Dipolarophiles | Isoxazoles | Lower (due to thermal instability) |

Interactive Data Table:

The regioselectivity and stereoselectivity of the cycloaddition reactions of this compound are critical aspects that determine the structure of the final products. numberanalytics.com These factors are influenced by the electronic and steric properties of both the furoxan and the dipolarophile, as well as the reaction conditions. numberanalytics.comnumberanalytics.com

In general, cycloaddition reactions can be highly regio- and stereoselective, allowing for precise control over the formation of complex molecules. numberanalytics.com The orientation of the reactants dictates the regioselectivity, which can be affected by substituents and reaction conditions. numberanalytics.com Similarly, the stereochemistry of the reactants and the reaction conditions determine the stereoselectivity. numberanalytics.com

For unsymmetrical dipolarophiles, the regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. fiveable.mebeilstein-journals.org The use of chiral catalysts or auxiliaries can enhance both the regioselectivity and stereoselectivity of these reactions. numberanalytics.com

Formation of Isoxazoles and Isoxazolines

Oxidative and Reductive Chemical Transformations of this compound

The chemical behavior of this compound is not limited to cycloaddition reactions. It can also undergo various oxidative and reductive transformations, leading to a range of different products. Oxidation reactions typically involve the gain of oxygen or loss of hydrogen, while reduction reactions involve the loss of oxygen or gain of hydrogen. numberanalytics.comsavemyexams.compraxilabs.com

The presence of the furoxan ring and the benzoyl groups provides multiple sites for these redox reactions. For example, the nitrogen atoms in the furoxan ring can be oxidized or reduced, and the carbonyl groups of the benzoyl substituents can be reduced to alcohols.

Specific examples of oxidative and reductive transformations of this compound are not extensively detailed in the provided search results. However, general principles of organic oxidation and reduction suggest that reagents like potassium permanganate (B83412) or chromic acid could potentially oxidize the molecule, while reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could reduce the carbonyl groups. The specific outcomes would depend on the reaction conditions and the reagents used. numberanalytics.comsavemyexams.compraxilabs.com

Rearrangement Reactions and Isomerisation Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wiley-vch.dewikipedia.orgslideshare.net this compound can potentially undergo various rearrangement and isomerization reactions, driven by factors such as heat, light, or the presence of a catalyst.

One possible rearrangement could involve the cleavage and reformation of the furoxan ring, leading to different isomeric structures. For instance, photo-induced rearrangement of a similar compound, 3-benzoyl-5-phenylisoxazole, has been shown to afford 2-benzoyl-5-phenyloxazole. oup.com While a direct analogy to this compound is not provided, it highlights the potential for such transformations within related heterocyclic systems.

The specific pathways for rearrangement and isomerization of this compound would likely involve complex mechanisms and could be influenced by the presence of substituents and the reaction conditions. wiley-vch.dewikipedia.orgslideshare.net

Solvent Effects and Catalysis in this compound Reactivity

Solvents and catalysts play a crucial role in directing the course and efficiency of chemical reactions involving this compound. mdpi.comrsc.orgrsc.org The choice of solvent can significantly influence reaction rates and product selectivity by affecting the solubility of reactants, stabilizing transition states, and in some cases, directly participating in the reaction mechanism. rsc.orgdiva-portal.org

For example, in cycloaddition reactions, the polarity of the solvent can impact the energy of the frontier molecular orbitals, thereby affecting the reaction rate. beilstein-journals.org The use of specific solvents can also promote the formation of a desired regioisomer. mdpi.com

Catalysts, on the other hand, provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. fiveable.me In the context of this compound chemistry, both acid and base catalysis can be employed. For instance, bases like DBU have been used to promote the formation of isoxazoles and isoxazolines from aldoximes, which are related to the nitrile oxides generated from this compound. rsc.org Lewis acid catalysts can also enhance the reactivity of dipolarophiles in cycloaddition reactions. fiveable.me The combined effect of solvent and catalysis is often synergistic, leading to improved reaction outcomes. mdpi.com

Theoretical and Computational Chemistry of Dibenzoylfuroxan

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure and properties of molecules. wikipedia.orgaimspress.comresearchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. wikipedia.org This approach is widely used to predict various molecular properties, including geometries, spectroscopic parameters, and reaction energetics.

Computational Elucidation of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule (molecular geometry) and the distribution of electrons within it (electronic structure). For complex molecules like dibenzoylfuroxan, DFT can provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding its stability and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.govuni-muenchen.de DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors of nuclei in a molecule, from which chemical shifts can be derived. nih.gov Recent advancements have seen the integration of DFT calculations with machine learning models to improve the accuracy of chemical shift predictions. nih.govarxiv.orgarxiv.orgresearchgate.net

Vibrational Frequencies: Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies. uni-muenchen.delibretexts.org To perform a vibrational analysis, the geometry of the molecule must be optimized at the same level of theory. uni-muenchen.de The number of vibrational modes for a non-linear molecule with N atoms is 3N-6. libretexts.org For a molecule like this compound, this would result in a large number of vibrational modes. The calculated frequencies are often scaled to better match experimental values. nist.gov

Table 1: Calculated Vibrational Frequencies for a Generic Molecule (Example Data) This table is illustrative and does not represent actual data for this compound.

| Mode Number | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) |

|---|---|---|---|

| 1 | A' | 3100 | 10.5 |

| 2 | A' | 1750 | 150.2 |

| 3 | A'' | 1600 | 25.8 |

| 4 | A' | 1450 | 5.3 |

Investigation of Reaction Energetics and Transition States

DFT is a valuable tool for studying the energy changes that occur during a chemical reaction and for identifying the high-energy transition states that connect reactants and products. stackexchange.comnumberanalytics.com

Transition States: A transition state is the point of highest energy along a reaction coordinate. numberanalytics.comgithub.ioscm.com Locating the geometry and energy of a transition state is crucial for understanding the reaction mechanism and calculating the activation energy barrier. github.io A true transition state is characterized by having exactly one imaginary vibrational frequency. github.io For example, in a study of SN2 reactions, transition state geometries were predicted using quantum machine learning models trained on DFT data. arxiv.org

Analysis of Molecular Orbitals and Reactivity Descriptors

Molecular Orbitals: The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a key role in chemical reactivity. The energy and shape of these orbitals, which can be calculated using DFT, provide insights into the molecule's ability to act as an electron donor or acceptor. For example, the analysis of HOMO and LUMO orbital coefficients helped to explain the different reaction pathways of dienylfurans and dienylisobenzofurans. pku.edu.cn

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors that help in predicting the reactive sites of a molecule. researchgate.net These descriptors, such as the Fukui function and local softness, are derived from the electron density and its response to a change in the number of electrons. These descriptors provide a quantitative measure of the local reactivity of different atoms within a molecule. researchgate.net

Semi-Empirical Methods for Conformational Analysis and Molecular Interactions

Semi-empirical methods are a class of quantum chemistry methods that use parameters derived from experimental data to simplify the calculations. mpg.deuni-muenchen.denih.gov They are significantly faster than ab initio and DFT methods, making them suitable for studying large molecules and for performing conformational analysis. mpg.deresearchgate.net

Conformational Analysis: Molecules can often exist in different spatial arrangements called conformations. Semi-empirical methods, such as AM1, PM3, and RM1, are widely used to perform conformational searches to identify the most stable conformers of a molecule. researchgate.netscielo.br For example, the PM3 method was used to investigate the structure of a product formed from the reaction of this compound. researchgate.net

Molecular Interactions: Understanding the non-covalent interactions between molecules is crucial in many areas of chemistry. nih.gov While standard semi-empirical methods often neglect dispersion forces, empirically corrected methods (SE-D) have been developed to better account for these interactions. These methods can be used to study molecular aggregation and interactions within molecular crystals.

Table 2: Comparison of Computational Methods

| Method | Abbreviation | Key Features | Typical Application |

|---|---|---|---|

| Density Functional Theory | DFT | Good balance of accuracy and cost, based on electron density. wikipedia.org | Geometries, energies, spectroscopic properties. wikipedia.org |

| Semi-Empirical Method | e.g., AM1, PM3 | Faster than DFT, uses empirical parameters. uni-muenchen.de | Conformational analysis of large molecules. researchgate.net |

| Molecular Dynamics | MD | Simulates the movement of atoms and molecules over time. | Conformational landscape, solvent effects. ethz.ch |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ethz.ch By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule and the influence of the surrounding environment, such as a solvent.

Conformational Landscape: For flexible molecules, MD simulations can explore the different conformations that are accessible at a given temperature. This provides a dynamic view of the molecule's structure, complementing the static picture obtained from geometry optimization methods. The results of MD simulations can be used to calculate average properties and to understand how conformational changes affect a molecule's function.

Solvent Effects: The solvent can have a significant impact on the structure, properties, and reactivity of a molecule. nih.govmdpi.com MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. ethz.chnsf.govunibs.it This is particularly important for understanding phenomena such as the stabilization of certain conformations by the solvent or the role of solvent in chemical reactions. Combining MD simulations with quantum mechanical calculations (QM/MM) is a powerful approach for studying complex chemical processes in solution. nih.govunibs.it

Computational Studies on Crystal Structure Prediction and Intermolecular Packing

The determination of the three-dimensional arrangement of molecules in a crystal, known as the crystal structure, is fundamental to understanding the solid-state properties of a material. While experimental techniques like X-ray diffraction are the definitive methods for structure elucidation, computational approaches for crystal structure prediction (CSP) have become increasingly powerful tools in materials science. scispace.comiucr.org These methods aim to predict the most stable crystal packing arrangement of a molecule based solely on its chemical diagram, which is particularly valuable when experimental single crystals are difficult to obtain.

To date, a published experimental crystal structure for this compound has not been found in open-access crystallographic databases. nih.govcam.ac.ukcrystallography.net In such cases, theoretical and computational methods offer a viable path to explore its potential solid-state structures and intermolecular packing motifs.

A typical CSP workflow involves several key steps. iucr.org First, the conformational landscape of the this compound molecule would be explored using quantum mechanical calculations to identify low-energy conformers. The flexibility of the two benzoyl groups, specifically the rotation around the C-C bonds connecting them to the furoxan ring, is a critical factor. Subsequently, these conformers are used in a search algorithm to generate a multitude of plausible crystal packing arrangements within various common space groups. iucr.org These generated structures are then ranked based on their calculated lattice energies. mdpi.com The lattice energy, which represents the energy released when gaseous ions or molecules form a crystalline solid, is a key indicator of crystal stability. mdpi.comresearchgate.net

The ranking of potential crystal structures is typically performed using a combination of force fields and more accurate, but computationally intensive, quantum mechanical methods like Density Functional Theory (DFT), often with corrections for dispersion interactions (DFT-D), which are crucial for accurately describing the non-covalent forces that govern molecular packing. iucr.org

Illustrative Predicted Crystal Data for a Hypothetical this compound Polymorph

Since no experimental data is available, the following table illustrates the type of data that a successful crystal structure prediction study for a hypothetical polymorph of this compound might produce.

| Parameter | Predicted Value (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 16.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1370 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.43 |

| Lattice Energy (kJ/mol) | -135 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical outputs of a CSP calculation.

Once a likely crystal structure is predicted, computational tools can be used to analyze the intermolecular packing in detail. This involves identifying and quantifying the various non-covalent interactions that hold the molecules together in the lattice. For a molecule like this compound, with its aromatic rings and multiple oxygen and nitrogen atoms, a complex network of interactions is expected.

Derivatives and Analogues of Dibenzoylfuroxan: Synthesis and Reactivity Profiles

Synthesis of Structurally Modified Dibenzoylfuroxan Derivatives

The synthesis of this compound derivatives can be approached by introducing modifications at two primary sites: the peripheral aromatic rings or the core acyl groups. These modifications allow for the fine-tuning of the molecule's electronic and steric properties.

The introduction of substituents onto the phenyl rings of this compound is typically achieved by starting with appropriately substituted precursors rather than by direct substitution on the this compound molecule itself, which can be challenging. The synthesis often begins with substituted acetophenones or benzaldehydes. For instance, substituted benzils (1,2-diarylethane-1,2-diones) are key intermediates. Organocatalytic methods, such as the pinacol (B44631) coupling of substituted benzaldehydes, have been developed to prepare a wide array of ortho-, meta-, and para-substituted benzils. d-nb.info These substituted benzils can then, in principle, be converted to the corresponding this compound derivatives. A mechanochemical method involving the reaction of substituted acetophenones with iron(III) nitrate (B79036) nonahydrate and phosphorus pentoxide under ball milling conditions also provides a facile, solvent-free route to diacylfuroxans. researchgate.net

The table below illustrates various substituted benzil (B1666583) derivatives that can serve as precursors for substituted dibenzoylfuroxans, highlighting the diversity of functional groups that can be incorporated. d-nb.info

| Substituent Position | Substituent (X) | Precursor Compound Name |

| ortho | F, CF₃, Br, MeO, CN | 2,2'-Disubstituted Benzil |

| meta | F, CF₃, Br, MeO, CN | 3,3'-Disubstituted Benzil |

| para | CF₃ | 4,4'-Disubstituted Benzil |

These synthetic strategies enable the creation of a library of this compound derivatives with tailored electronic properties, influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings. d-nb.infobeilstein-journals.org

Modification of the acyl groups provides another layer of structural diversity. Acyl groups are broadly classified based on their chemical structure into hydrophobic, acidic, and polar types, each imparting distinct properties to the parent molecule. researchgate.net While direct modification of the benzoyl groups in this compound is not commonly reported, related diacylfuroxans with different acyl groups, such as diacetylfuroxan and di(cyclopropylcarbonyl)furoxan, have been synthesized and studied. mathnet.ru

A significant transformation involving the acyl moiety is the unexpected conversion of 3,4-diacylfuroxans into 3-acyl-4-acylaminofurazans. mathnet.ru This reaction, which occurs in the presence of activated nitriles in solvents like ethanol (B145695) or ionic liquids, involves a complex rearrangement where one of the acyl groups is transformed into an acylamino group, demonstrating a profound modification of the initial acyl structure. mathnet.ru

Introduction of Substituents on Aromatic Rings

Comparative Reactivity Studies of this compound Analogues (e.g., Diacetylfuroxan)

Comparative studies between this compound and its analogues, particularly diacetylfuroxan, reveal significant differences in reactivity, often attributable to steric and electronic effects of the acyl substituents.

In reactions involving thermolysis in the presence of activated nitriles (like trichloroacetonitrile), diacetylfuroxan and di(cyclopropylcarbonyl)furoxan react to form 3-acyl-4-acylaminofurazan derivatives. mathnet.ru In stark contrast, this compound does not react under these conditions, highlighting its lower reactivity, which may be due to the steric bulk and electronic nature of the benzoyl groups. mathnet.ru

Similarly, in reactions with dipolarophiles, both diacetylfuroxan and this compound can act as precursors to nitrile oxides. researchgate.netmathnet.ru However, the outcomes can differ. For instance, in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane), the reaction of benzoylnitromethane (B1266397) (a precursor to this compound) with dipolarophiles can lead to the formation of furazan (B8792606) derivatives via a this compound intermediate. researchgate.net In contrast, under similar conditions with nitroacetone, diacetylfuroxan is formed as a side product but does not appear to react further with the dipolarophiles as readily. researchgate.net

The following table summarizes the comparative reactivity observed in a specific transformation.

| Diacylfuroxan | Reactivity with Activated Nitriles (e.g., CCl₃CN) | Product | Reference |

| Diacetylfuroxan | Reacts at 80 °C | N-(4-acetyl-1,2,5-oxadiazol-3-yl)-2,2,2-trichloroacetamide | mathnet.ru |

| Di(cyclopropylcarbonyl)furoxan | Reacts at 80 °C | Corresponding 1,2,5-oxadiazole derivative | mathnet.ru |

| This compound | No reaction under similar conditions | No product | mathnet.ru |

These studies underscore how the nature of the acyl group profoundly influences the reaction pathways and accessibility of derived heterocyclic systems.

Derived Heterocyclic Systems from this compound Transformations

This compound is a valuable starting material for the synthesis of other heterocyclic frameworks, primarily through ring-opening and rearrangement reactions.

The furoxan ring of this compound can be transformed into other five-membered heterocycles like oxazoles and isoxazoles.

A notable example is the reaction of this compound with hydroxylamine (B1172632). researchgate.net This interaction does not lead to the expected simple oximation but instead results in a complex ring transformation. The proposed mechanism involves the initial formation of a monoxime, followed by a nucleophilic attack of a second hydroxylamine molecule on a carbonyl group. This triggers the opening of the furoxan ring and an intramolecular cyclization to yield a 4,5-dioximino-3-phenyl-1,2-oxazole derivative. researchgate.netacs.org

Furthermore, the thermolysis of diacylfuroxans can generate highly reactive acylformonitrile oxide intermediates. mathnet.ru These intermediates are 1,3-dipoles that can be trapped by various dipolarophiles, such as alkenes, in 1,3-dipolar cycloaddition reactions to form isoxazoline (B3343090) rings. For example, the thermolysis of this compound in the presence of alkenes yields isoxazolines. researchgate.netmathnet.ru

| Reactant(s) | Conditions | Product Heterocycle | Reference |

| This compound + Hydroxylamine | Ethanol/Water | 4,5-dioximino-3-phenyl-1,2-oxazole | researchgate.netacs.org |

| This compound + Alkenes | Thermolysis (e.g., refluxing xylene) | Isoxazolines | mathnet.ru |

The conversion of the furoxan (1,2,5-oxadiazole-2-oxide) ring of this compound into the corresponding furazan (1,2,5-oxadiazole) scaffold represents a key transformation. Furazans can be produced from this compound intermediates under hydrolytic conditions. researchgate.net

A specific and well-documented method is the reaction of 3,4-diacylfuroxans with activated nitriles in polar solvents like ethanol or ionic liquids. mathnet.ru This process does not simply deoxygenate the furoxan. Instead, it proceeds through a multistep one-pot sequence involving the initial thermolysis of the furoxan to a nitrile oxide intermediate, cycloaddition with the activated nitrile, hydrolysis, and a final thermally induced heterocyclic rearrangement to afford a polyfunctional 3-acyl-4-acylaminofurazan. mathnet.ru This transformation provides an efficient, two-stage preparative route from diacylfuroxans to complex furazan derivatives. mathnet.ru

Formation of Pyridazine-N,N'-Dioxides and Related Nitrogen Heterocycles

The reactivity of the this compound scaffold allows for its transformation into various nitrogen-containing heterocyclic systems. These reactions primarily involve either the rearrangement of the furoxan ring to form new reactive intermediates or its direct participation in ring-forming processes with suitable reagents. Key transformations include the synthesis of pyridazine-N,N'-dioxides via dioxime intermediates and the formation of isoxazoles and oxazoles through ring-opening and cycloaddition pathways.

One of the notable synthetic routes toward pyridazine-N,N'-dioxides uses this compound as a starting material for the corresponding dioxime. Although pyridazine-N,N'-dioxides are not synthesized directly from this compound in a single step, they can be obtained through the oxidative cyclization of the oximes of dibenzoylfuroxans. researchgate.net This multi-step process first involves the conversion of the carbonyl groups in this compound to oxime functionalities. The resulting dioxime of 3,4-dibenzoylfuroxan then undergoes an oxidative ring closure reaction, mediated by oxidizing agents such as potassium permanganate (B83412) (KMnO₄), dinitrogen tetroxide (N₂O₄), or nitric acid (HNO₃), to yield the fused pyridazine-N,N'-dioxide ring system. researchgate.net

However, attempts to synthesize the dioxime of 3,4-dibenzoylfuroxan by reacting it with hydroxylamine can lead to an alternative ring transformation. Instead of the expected dioxime, the reaction can yield a 4,5-dioximino-3-phenyl-1,2-oxazole. researchgate.net This outcome is rationalized by an initial formation of a monoxime, followed by a nucleophilic attack of a second hydroxylamine molecule on the adjacent carbonyl group. This attack initiates a cascade involving the cleavage of the furoxan ring and subsequent intramolecular cyclization to form the more stable 1,2-oxazole derivative. researchgate.net

Furthermore, this compound can serve as a precursor for benzoylnitrile oxide, a highly reactive 1,3-dipole. The thermal treatment of this compound, for instance by heating in xylene, can induce a rearrangement that cleaves the furoxan ring to generate two equivalents of benzoylnitrile oxide. epdf.pubscribd.com This intermediate is not isolated but is trapped in situ with various dipolarophiles to afford five-membered nitrogen heterocycles. This 1,3-dipolar cycloaddition reaction is a powerful method for synthesizing substituted isoxazoles and isoxazolines. epdf.pub The reaction's efficiency can be significantly enhanced by microwave irradiation, which accelerates the cycloaddition process. epdf.pubscribd.com

The table below summarizes the cycloaddition reactions between in situ generated benzoylnitrile oxide (from this compound) and various dipolarophiles. epdf.pub

| Dipolarophile | Resulting Heterocycle |

| Dimethyl acetylenedicarboxylate | Dimethyl 3-benzoyl-5-phenylisoxazole-4-carboxylate |

| Phenylacetylene | 3-Benzoyl-5-phenylisoxazole |

| Styrene | 3-Benzoyl-5-phenylisoxazoline |

| N-Methylmaleimide | N-Methyl-3-benzoyl-5-phenylisoxazoline-4,5-dicarboximide |

| 4-Phenyl-3-butyn-2-one | 3-Benzoyl-5-(phenacyl)isoxazole |

Functionalization of Furoxan Core for Specific Chemical Applications

The functionalization of the furoxan core in this compound is primarily achieved through reactions that leverage the inherent reactivity of the N-oxide functionalities and the strained ring system. Rather than direct substitution on the furoxan ring itself while preserving it, many synthetic strategies utilize the furoxan moiety as a latent source of other reactive species, effectively functionalizing the starting material into new chemical entities. The ability of the furoxan to release nitric oxide (NO) or to act as a precursor to nitrile oxides are key aspects of its chemical utility. researchgate.netresearchgate.net

A principal application of the furoxan core's reactivity is its use as a synthon for nitrile oxides, as detailed in the previous section. The thermal or microwave-assisted cleavage of the 3,4-dibenzoylfuroxan ring generates benzoylnitrile oxide. epdf.pubscribd.com This transformation is a powerful example of how the furoxan core is "functionalized" by converting it into a valuable intermediate for 1,3-dipolar cycloaddition reactions. This method allows for the synthesis of a wide array of isoxazole (B147169) and isoxazoline derivatives, which are important scaffolds in medicinal chemistry. epdf.pubresearchgate.netresearchgate.net This process, however, involves the consumption of the furoxan ring.

The reactivity of the furoxan ring towards nucleophiles also presents a pathway for functionalization, although this can often lead to ring-opening. The reaction of this compound with hydroxylamine, for example, results in a complex rearrangement to a 1,2-oxazole derivative rather than a simple oximation. researchgate.net This transformation highlights how the furoxan core can direct the assembly of other heterocyclic systems.

The table below outlines synthetic strategies that utilize the reactivity of the this compound core for specific applications.

| Strategy | Reagents/Conditions | Intermediate | Application/Resulting Product |

| Nitrile Oxide Generation | Heat (e.g., in xylene) or Microwave Irradiation | Benzoylnitrile oxide | Synthesis of isoxazoles and isoxazolines via 1,3-dipolar cycloaddition. epdf.pubscribd.com |

| Ring Transformation | Hydroxylamine | Monoxime | Formation of 4,5-dioximino-3-phenyl-1,2-oxazole. researchgate.net |

| Oximation for Precursor Synthesis | Oximation reagents | Dioxime of this compound | Precursor for the synthesis of fused pyridazine-N,N'-dioxides via oxidative cyclization. researchgate.net |

While direct modification of the furoxan N-oxides (e.g., selective deoxygenation to the corresponding furazan) or substitution at the ring carbons of this compound is not extensively documented, the existing research emphasizes the role of the furoxan core as a versatile reactive module for generating complex heterocyclic structures.

Future Directions and Emerging Research Avenues for Dibenzoylfuroxan

Exploration of Novel Catalytic Approaches for Dibenzoylfuroxan Transformations

The transformation of furoxans is often achieved under stoichiometric conditions, such as reduction or nucleophilic ring-opening. kobe-u.ac.jp The development of catalytic methods for these transformations remains a significant and underexplored area. Future research should focus on designing and implementing novel catalytic systems to control the reactivity of this compound, enabling more efficient and selective chemical conversions.

A primary challenge in furoxan chemistry is the development of catalytic C-C bond-forming reactions, such as cross-coupling, which are currently unknown for this heterocyclic system. rsc.org Research into transition-metal catalysis could unlock pathways to new derivatives that are otherwise inaccessible. Catalysts could be designed to selectively activate the C-C or N-O bonds of the furoxan ring, steering the reaction towards desired products. For instance, while copper catalysis has been implicated in reactions where this compound is a transient intermediate, dntb.gov.ua dedicated studies on copper or palladium catalysts for direct, selective transformations of isolated this compound are warranted. rsc.orgsavemyexams.comias.ac.in

Furthermore, catalytic systems could be developed to control the release of nitrile oxides from the this compound scaffold. While thermal or photolytic methods can achieve this cleavage, arkat-usa.org a catalytic approach could offer milder reaction conditions and greater control over the rate of nitrile oxide generation, enhancing its utility in subsequent reactions like 1,3-dipolar cycloadditions.

| Proposed Catalytic Approach | Target Transformation | Potential Catalyst Type | Research Goal |

| Catalytic Cross-Coupling | C-H functionalization or C-C bond formation on the furoxan ring or benzoyl groups. | Palladium, Nickel, Copper | Synthesis of novel, complex this compound derivatives. |

| Controlled Ring-Opening | Selective cleavage of the furoxan ring to form specific products. | Lewis Acids, Transition Metals | Generation of functionalized dinitrogen species or heterocycles under mild conditions. |

| Catalytic Nitrile Oxide Release | Generation of benzoylnitrile oxide from this compound. | Transition Metal Complexes, Organocatalysts | Controlled in situ generation of nitrile oxides for cycloaddition reactions. |

| Asymmetric Catalysis | Enantioselective transformations of prochiral this compound derivatives. | Chiral Lewis Acids, Chiral Metal Complexes | Access to enantiomerically pure, complex molecules derived from this compound. |

Advanced Mechanistic Studies Utilizing Time-Resolved Spectroscopy

A detailed understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. The thermal and photochemical decomposition of furoxans involves highly reactive, short-lived intermediates, such as nitrile oxides and dinitroso-olefins. arkat-usa.orgaip.org Advanced spectroscopic techniques, particularly time-resolved spectroscopy, are powerful tools for studying these transient species and elucidating complex reaction pathways. sci-hub.se

Flash vacuum pyrolysis (FVP) studies have shown that furoxans can cleanly cleave to produce two nitrile oxide fragments. arkat-usa.org Time-resolved infrared (TR-IR) or transient absorption (TA) spectroscopy could be employed to directly observe the formation and subsequent decay of the benzoylnitrile oxide intermediate generated from this compound. nih.gov Such studies would provide invaluable kinetic and mechanistic data on its dimerization back to the furoxan or its trapping by dipolarophiles in cycloaddition reactions.

Theoretical calculations have suggested that the decomposition of furoxans to release nitric oxide can proceed through conical intersections on the excited-state potential energy surface. aip.org These ultrafast, non-radiative processes are ideal candidates for investigation using femtosecond time-resolved spectroscopy. By exciting this compound with an ultrashort laser pulse and monitoring the subsequent dynamics, researchers could map the entire reaction pathway, from initial excitation to ring-opening and product formation. This knowledge would be fundamental for developing applications that rely on the controlled photorelease of NO from a furoxan scaffold.

| Spectroscopic Technique | Research Target | Information Gained |

| Femtosecond Transient Absorption | Ultrafast dynamics following photoexcitation. | Identification of excited states, conical intersections, and primary photochemical products. |

| Picosecond/Nanosecond Time-Resolved Infrared (TR-IR) | Vibrational spectra of transient species. | Structural information on key intermediates like nitrile oxides and ketonitroso compounds. |

| Time-Resolved Photoelectron Spectroscopy | Electronic structure of excited and intermediate states. | Mapping of potential energy surfaces and ionization potentials of transient species. |

| Kinetic NMR Studies | Dimerization and cycloaddition reaction rates. | Quantitative kinetic data for the reactions of in situ generated benzoylnitrile oxide. arkat-usa.org |

Development of New Synthetic Methodologies Leveraging this compound Reactivity

This compound's ability to serve as a stable, solid precursor to the highly reactive benzoylnitrile oxide makes it a valuable synthon in organic synthesis. arkat-usa.orgscirp.orgmdpi.comnih.govresearchgate.netnih.gov Future research should focus on expanding its synthetic utility by developing novel methodologies that exploit this latent reactivity for the construction of complex molecular architectures.

One promising avenue is the application of the "build-and-scrap" strategy to this compound. rsc.orgacs.org This approach involves using the furoxan ring as a temporary scaffold to facilitate certain transformations before it is "scrapped" via ring-opening to reveal new functional groups. For instance, this compound could undergo transformations on its benzoyl moieties, followed by a controlled ring-opening to yield novel, highly functionalized α-oximino-ketones or related structures.

The in situ generation of benzoylnitrile oxide from this compound under mild conditions opens the door to a wide range of 1,3-dipolar cycloaddition reactions. arkat-usa.orgnsf.gov Research should explore the full scope of this reactivity with a diverse array of dipolarophiles, including alkenes, alkynes, and nitriles, to access a library of benzoyl-substituted isoxazolines, isoxazoles, and other heterocycles. nsf.gov The development of catalytic and enantioselective versions of these cycloadditions would represent a significant advance, providing access to chiral heterocyclic compounds with potential applications in medicinal chemistry and materials science.

| Synthetic Strategy | Description | Potential Products |

| 1,3-Dipolar Cycloaddition | Thermal or photolytic generation of benzoylnitrile oxide from this compound and subsequent trapping with dipolarophiles. arkat-usa.org | Benzoyl-substituted isoxazoles, isoxazolines, and other five-membered heterocycles. |

| "Build-and-Scrap" Methodology | Using the furoxan as a temporary scaffold for other transformations, followed by ring-opening to reveal new functionalities. rsc.orgacs.org | Highly functionalized α-oximino-ketones, diamines, and other nitrogen-containing compounds. kobe-u.ac.jp |

| Tandem Reactions | Designing one-pot sequences where this compound is generated and then immediately participates in a subsequent transformation. | Complex polycyclic and heterocyclic systems. frontiersin.org |

| Nitrile Oxide Dimerization | Controlled dimerization of the generated benzoylnitrile oxide. | Synthesis of this compound itself or potentially its structural isomer under specific conditions. nsf.gov |

Interdisciplinary Research Incorporating Materials Science and Supramolecular Chemistry

The intersection of this compound chemistry with materials science and supramolecular chemistry offers exciting opportunities to create novel functional materials. researchgate.netmdpi.com The furoxan moiety is a well-established nitric oxide (NO) donor, a property of immense interest for biomedical materials. nih.govfrontiersin.org Concurrently, the benzoyl groups can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to supramolecular assembly. researchgate.net

A significant future direction is the incorporation of the this compound unit into polymers, metal-organic frameworks (MOFs), or nanoparticles to create advanced NO-releasing materials. nih.goveuropa.eu These materials could be designed for controlled, triggered NO release (e.g., by light or a specific chemical stimulus), finding applications in antibacterial coatings, wound healing dressings, and cardiovascular implants. The supramolecular assembly of this compound-containing building blocks could be used to tune the material's properties, such as porosity, stability, and the rate of NO release. nih.gov

Furthermore, furoxan-based compounds are known to be effective building blocks for energetic materials. mdpi.comrsc.org The study of the supramolecular aggregation and crystal packing of this compound and its derivatives is crucial for designing new energetic materials with tailored properties, such as high performance and low sensitivity. researchgate.net By controlling the intermolecular interactions through crystal engineering, it may be possible to optimize the density and stability of these materials.

| Interdisciplinary Field | Research Focus | Potential Application |

| Materials Science | Incorporation of this compound into polymer backbones or as pendants. | NO-releasing plastics, smart coatings, functional fibers. frontiersin.org |

| Supramolecular Chemistry | Self-assembly of this compound derivatives into gels, vesicles, or liquid crystals. | Controlled drug delivery systems, stimuli-responsive materials, sensors. nih.govmdpi.com |

| Biomedical Engineering | Development of biocompatible, NO-releasing hydrogels or foams based on this compound. | Tissue engineering scaffolds, antibacterial wound dressings. nih.gov |

| Crystal Engineering | Control of solid-state packing and intermolecular interactions. | Development of advanced energetic materials with tailored sensitivity and performance. researchgate.netfrontiersin.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dibenzoylfuroxan, and how is its structural integrity validated?

- Methodological Answer : this compound is synthesized via reactions of α-diketones with nitrating agents or through cyclization of nitroso intermediates. Historical methods (e.g., Wieland and Gmelin, 1910) involve reacting amines with this compound precursors . Modern protocols emphasize spectroscopic validation:

-

UV-Vis Spectroscopy : A bathochromic shift (~25 nm) in ethanol (λmax 267 nm) confirms conjugation between the furoxan ring and benzoyl groups .

-

Elemental Analysis : Used to verify purity (e.g., C, H, N, S percentages matching theoretical values) .

-

X-ray Crystallography : Resolves crystal structure ambiguities (e.g., bond angles in furoxan rings) .

Table 1: Key Spectral Data for this compound and Derivatives

Compound Solvent λmax (nm) Shift vs. Precursor Reference This compound Ethanol 267 +25 vs. acetophenone Bis(3-thianaphthenoyl)furoxan Ethanol 330 +26 vs. precursor

Q. How does conjugation influence the UV-Vis absorption profile of this compound?

- Methodological Answer : Conjugation between the furoxan ring and aromatic substituents extends π-electron delocalization, causing bathochromic shifts. Compare experimental λmax with non-conjugated furoxans (e.g., 2-acetylfuran-derived furoxan at 295 nm vs. This compound at 267 nm). Discrepancies with Boyer et al. (255–285 nm range for non-carbonyl furoxans) highlight the need for controlled solvent polarity and concentration during analysis .

Q. What are the common reactivity patterns of this compound with nucleophiles like phenylhydrazine?

- Methodological Answer : this compound reacts with phenylhydrazine to form hydrazine derivatives (e.g., 3-(3-phenylhydrazine)-nitroso-isoxazole) and 1-thianaphthenoyl-2-phenylhydrazine. Use HPLC or TLC to separate byproducts, and characterize via melting point analysis (e.g., 233–235°C vs. 192–193.5°C) and NMR to distinguish isomers .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be reconciled in structural studies?

- Methodological Answer : Discrepancies in UV-Vis or NMR data may arise from solvent effects, impurities, or isomerism. For example:

- Solvent Polarity : Ethanol vs. acetonitrile can alter λmax by 5–10 nm. Standardize solvent choice across experiments .

- Isomer Discrimination : Use NOESY NMR or computational modeling (DFT) to resolve geometric isomers in thianaphthene derivatives .

Q. What experimental design considerations are critical for studying this compound’s reaction mechanisms with hydroxylamine?

- Methodological Answer :

-

Kinetic Monitoring : Use in-situ FTIR or <sup>15</sup>N-labeled hydroxylamine to track intermediate formation (e.g., nitrile oxides) .

-

Byproduct Analysis : Employ GC-MS to detect volatile byproducts (e.g., NO gas) and optimize stoichiometry to minimize side reactions .

Table 2: Reaction Optimization ParametersVariable Optimal Range Impact on Yield Temperature 60–80°C Maximizes nitroso intermediate stability Solvent (Polarity) DMF > Acetonitrile Enhances nucleophilicity Reaction Time 4–6 hrs Prevents over-oxidation

Q. How can researchers address low yields in this compound synthesis via cyclization routes?

- Methodological Answer : Low yields often stem from competing dimerization or oxidation. Mitigation strategies include:

- Catalytic Additives : Use Cu(I) to accelerate cyclization and reduce side reactions .

- Microwave-Assisted Synthesis : Shorten reaction times (30 mins vs. 6 hrs) to improve selectivity .

Contradiction Resolution & Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro